N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine
Overview
Description
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is a chemical compound with the molecular formula C₁₇H₁₇NO₂ and a molecular weight of 267.33 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biochemistry . The compound is known for its role in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine can be synthesized through a reaction involving cinnamoyl chloride and 2,3-xylylhydroxylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including solvent extraction and purification steps to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to amines or hydroxylamines under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted hydroxylamines .
Scientific Research Applications
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine involves its interaction with specific molecular targets, such as metal ions and enzymes. The compound forms complexes with metal ions, which can then be detected and quantified using various analytical techniques . In biological systems, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-Cinnamoyl-N-(2,4-xylyl)hydroxylamine
- N-Cinnamoyl-N-(3,4-xylyl)hydroxylamine
- N-Cinnamoyl-N-(2,5-xylyl)hydroxylamine
Uniqueness
N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is unique due to its specific substitution pattern on the xylyl group, which influences its reactivity and interaction with other molecules. This unique structure allows it to form specific complexes with metal ions and participate in selective biochemical reactions .
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIQYZYALKWWAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N(C(=O)C=CC2=CC=CC=C2)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50694231 | |
Record name | N-(2,3-Dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69891-38-9 | |
Record name | N-(2,3-Dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50694231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine interact with vanadium, and what are the downstream analytical applications?
A1: this compound acts as a chelating agent, selectively binding to vanadium ions, specifically V(V) [, ]. This interaction forms a colored complex that can be extracted into organic solvents like toluene or benzene [, ]. The extracted complex exhibits specific absorbance characteristics, allowing for spectrophotometric determination of vanadium concentration. This principle enables the development of sensitive analytical methods for quantifying trace amounts of vanadium in various samples, including natural water sources [].
Q2: Can you describe an analytical technique employing this compound for vanadium determination?
A2: One example is the Sequential Injection - Wetting Film Extraction technique []. This method utilizes the selective chelation of V(V) by this compound, followed by extraction into a thin benzene film formed on the inner wall of a Teflon tubing. This film is then eluted with a small volume of benzene, and the absorbance of the eluted solution is measured spectrophotometrically. This technique allows for rapid and sensitive determination of V(V) and, after oxidation of V(IV) to V(V), total vanadium content [].
Q3: What are the advantages of using this compound in vanadium analysis compared to other methods?
A3: this compound offers several advantages for vanadium analysis:
- High Selectivity: It exhibits high selectivity towards vanadium ions, minimizing interference from other metal ions often present in complex samples like natural water [].
- Sensitivity: The formation of a strongly absorbing complex with vanadium enables detection at very low concentrations, reaching the nanogram level [].
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